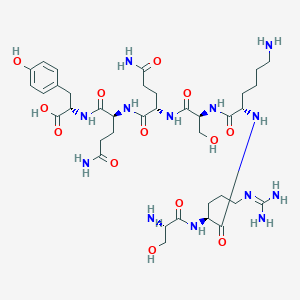
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- is a complex peptide composed of multiple amino acids. This compound is significant due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this peptide contributes to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection of the amino acid side chains: using TFA (trifluoroacetic acid).
Cleavage of the peptide from the resin: and purification using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves the insertion of a gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds between cysteine residues.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Carbodiimides for amide bond formation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of biocatalysts and as a component in cell culture media.
Wirkmechanismus
The mechanism of action of L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. For instance, the phenolic hydroxyl group of L-tyrosine can participate in phosphorylation reactions, which are crucial for signal transduction processes. The peptide can also interact with enzymes and receptors, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: A precursor to neurotransmitters and hormones.
L-Serine: Involved in the synthesis of proteins and nucleotides.
L-Arginine: Plays a role in the urea cycle and nitric oxide production.
L-Lysine: Essential for protein synthesis and collagen formation.
L-Glutamine: Important for nitrogen metabolism and immune function.
Uniqueness
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of multiple functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
199334-54-8 |
|---|---|
Molekularformel |
C37H61N13O13 |
Molekulargewicht |
896.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H61N13O13/c38-14-2-1-4-22(46-31(57)23(5-3-15-44-37(42)43)45-30(56)21(39)17-51)32(58)50-27(18-52)35(61)48-24(10-12-28(40)54)33(59)47-25(11-13-29(41)55)34(60)49-26(36(62)63)16-19-6-8-20(53)9-7-19/h6-9,21-27,51-53H,1-5,10-18,38-39H2,(H2,40,54)(H2,41,55)(H,45,56)(H,46,57)(H,47,59)(H,48,61)(H,49,60)(H,50,58)(H,62,63)(H4,42,43,44)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
UDONABBKSQFHPD-DUJSLOSMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


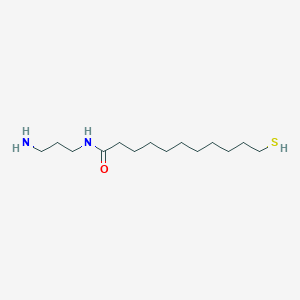
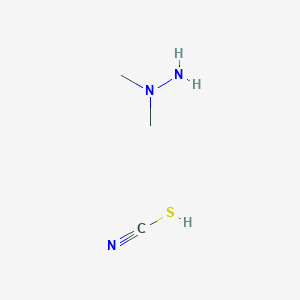
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
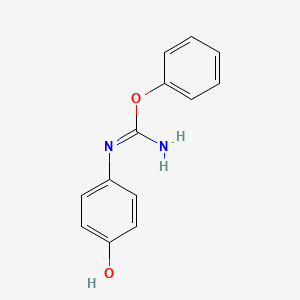
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
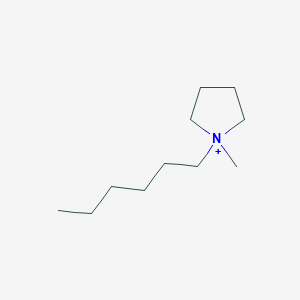
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
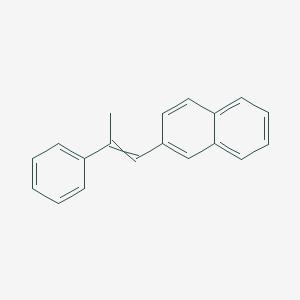
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)



